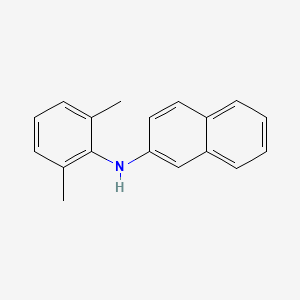

N-2,6-dimethylphenyl-2-naphthylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-2,6-dimethylphenyl-2-naphthylamine is an organic compound with the molecular formula C18H17N It is known for its unique structure, which combines a naphthylamine moiety with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,6-dimethylphenyl-2-naphthylamine typically involves the reaction of 2-naphthylamine with 2,6-dimethylphenylamine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-2,6-dimethylphenyl-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Analytical Chemistry

N-2,6-dimethylphenyl-2-naphthylamine is utilized in analytical chemistry for the detection and quantification of primary amines. The compound forms hydrazone derivatives that can be analyzed using various chromatographic techniques. Its application in spectral-colorimetric analyses and solvent extraction has shown promising results, indicating its effectiveness in identifying amine compounds in complex mixtures.

Table 1: Analytical Applications

| Application Type | Methodology | Results |

|---|---|---|

| Detection of Amines | Hydrazone formation | Effective quantification of primary amines |

| Spectral Analysis | Colorimetric techniques | High sensitivity and specificity |

| Chromatography | Liquid chromatography | Reliable separation of amine derivatives |

Biochemistry and Toxicology

In biochemistry, this compound is studied for its role in DNA adduct formation. Research indicates that this compound can interact with DNA under physiological conditions, leading to the formation of adducts that may contribute to mutagenesis and carcinogenesis. The compound's metabolites have been shown to produce reactive nitrenium ions, which can bind to multiple sites on DNA bases like deoxyguanosine .

Case Study: DNA Adduct Formation

A study exposed deoxyguanosine to this compound at pH 7.4 without enzymes, analyzed via liquid chromatography high-resolution mass spectrometry (LC-HRMS). The results indicated the formation of several adducts, highlighting the compound's potential as a carcinogenic agent.

Materials Science

This compound has applications in materials science as a component in polymer synthesis. It is used to produce triarylamine polymers that exhibit excellent solubility and film-forming properties. These polymers are being explored for use in organic electronics and optoelectronic devices due to their favorable electrical properties .

Table 2: Material Properties

| Property | Description | Application |

|---|---|---|

| Solubility | High solubility in organic solvents | Polymer synthesis |

| Film-forming ability | Forms thin films with good adhesion | Organic electronics |

| Electrical properties | Conductive characteristics | Optoelectronic devices |

Mechanism of Action

The mechanism by which N-2,6-dimethylphenyl-2-naphthylamine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

2-Naphthylamine: Shares the naphthylamine core but lacks the dimethylphenyl group.

2,6-Dimethylphenylamine: Contains the dimethylphenyl group but lacks the naphthylamine moiety.

N-phenyl-2-naphthylamine: Similar structure but without the methyl groups on the phenyl ring.

Uniqueness

N-2,6-dimethylphenyl-2-naphthylamine is unique due to the presence of both the naphthylamine and dimethylphenyl groups, which confer distinct chemical and physical properties.

Biological Activity

N-2,6-dimethylphenyl-2-naphthylamine (CAS No. 6364-08-5) is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medical and toxicological research.

- Molecular Formula : C18H17N

- Molecular Weight : 247.34 g/mol

- Synonyms : N-(2,6-dimethylphenyl)-2-naphthylamine

Biological Activity Overview

This compound has been studied for its potential therapeutic effects, particularly in the context of epilepsy and cancer. The following sections detail its biological activities based on diverse sources.

Anticonvulsant Activity

Research indicates that derivatives of N-2,6-dimethylphenyl compounds exhibit anticonvulsant properties. A study focused on N4-(2,6-dimethylphenyl) semicarbazones showed significant anticonvulsant activity in various seizure models. The prototype compound increased GABA levels by 118% and inhibited GABA transaminase activity both in vitro and ex vivo, suggesting a mechanism that enhances inhibitory neurotransmission .

Carcinogenic Potential

This compound is associated with potential carcinogenic effects. Historical cohort studies have linked exposure to this compound with elevated incidences of bladder cancer among workers in chemical manufacturing. For example, a study reported a cumulative incidence of 25% bladder cancer among British coal-tar dye workers exposed to 2-naphthylamine . The mean induction period for cancer development was noted to be approximately 16 years .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Modulation : The compound appears to enhance GABAergic activity, which is crucial for controlling neuronal excitability.

- DNA Interaction : Compounds derived from naphthylamines have shown interactions with DNA, which may contribute to their anticancer properties through mechanisms such as intercalation or covalent binding .

- Free Radical Scavenging : Some derivatives demonstrate antioxidant properties by scavenging free radicals, which could mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Riffelmann et al., 1995 | Found urinary concentrations of 2-naphthylamine among workers exposed to aromatic amines; indicated potential for bioactivation leading to carcinogenic effects. |

| Nakamura et al., 1980 | Reported cases of occupational bladder cancer linked to exposure to naphthylamines; highlighted the need for monitoring exposure levels in industrial settings. |

| Hashmi et al., 1995 | Identified bladder cancer cases among patients with occupational exposure to naphthylamine; emphasized the long-term health risks associated with chemical exposure. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-2,6-dimethylphenyl-2-naphthylamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling reactions between substituted anilines and naphthyl precursors. A standard approach includes:

- Acylation or alkylation : Reacting 2,6-dimethylaniline with a naphthyl halide or activated ester in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF.

- Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for C–N bond formation under inert atmospheres. Optimization focuses on temperature control (60–120°C), stoichiometric ratios, and catalyst loading. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- NMR spectroscopy : 1H- and 13C-NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–8.5 ppm and methyl groups at δ 2.1–2.5 ppm).

- X-ray crystallography : Programs like SHELX or WinGX refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and bond geometries. Hydrogen bonding and π-π stacking interactions are quantified using metrics from the Cambridge Structural Database .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound in catalytic systems?

DFT simulations (e.g., using Gaussian or VASP) model:

- Electronic structure : HOMO-LUMO gaps predict redox behavior. For example, the naphthyl group’s conjugation lowers the LUMO, enhancing electrophilicity.

- Transition states : Geometry optimization locates intermediates in reactions like hydrogenation or oxidation. Frequency calculations confirm saddle points (imaginary frequencies ~100–300 cm−1). Comparative studies with experimental data (e.g., activation energies) validate computational accuracy. Surface relaxation effects, as seen in Ru-catalyzed N2 dissociation, highlight the need to include substrate flexibility in models .

Q. What strategies resolve discrepancies between DFT-predicted and experimentally observed thermodynamic stability of this compound derivatives?

- Error analysis : DFT barriers often underestimate experimental values by 0.1–0.3 eV due to approximations in exchange-correlation functionals. Hybrid functionals (e.g., B3LYP) or dispersion corrections improve agreement.

- Vibrational entropy : Harmonic TST (transition state theory) incorporates vibrational frequencies (e.g., from Table I in ) to refine rate constants.

- Unit cell size : Larger supercells in surface models reduce artificial strain, as demonstrated in Ru studies where barrier heights decreased by 0.16 eV with expanded lattices .

Q. Methodological Considerations

Q. How do researchers address challenges in crystallographic refinement for sterically hindered derivatives of this compound?

- Disorder modeling : Partial occupancy sites (e.g., methyl rotamers) are resolved using SHELXL ’s PART instruction.

- Twinned data : The SHELXT program detects twin laws (e.g., two-fold rotation) in high-symmetry crystals.

- Validation tools : PLATON checks for missed symmetry (e.g., ADDSYM) and validates hydrogen bonding networks .

Q. What experimental protocols ensure accurate quantification of this compound in environmental or biological matrices?

- LC-MS/MS : Reverse-phase chromatography (C18 column) with MRM transitions (e.g., m/z 219 → 144) enhances selectivity.

- Calibration standards : Use isotopically labeled analogs (e.g., deuterated naphthylamine) to correct matrix effects.

- Sample preparation : Solid-phase extraction (SPE) with polymeric sorbents (e.g., Strata-X) minimizes interferences .

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)naphthalen-2-amine |

InChI |

InChI=1S/C18H17N/c1-13-6-5-7-14(2)18(13)19-17-11-10-15-8-3-4-9-16(15)12-17/h3-12,19H,1-2H3 |

InChI Key |

KYWYRNURERYQDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.